molecular formula C10H18N2O B8525966 (4aR,8aS)-3,3-Dimethyloctahydroquinoxalin-2(1H)-one CAS No. 71029-05-5

(4aR,8aS)-3,3-Dimethyloctahydroquinoxalin-2(1H)-one

Cat. No. B8525966
M. Wt: 182.26 g/mol
InChI Key: WCIJYVHCHODWEJ-JGVFFNPUSA-N
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Patent
US04190571

Procedure details

3,3-dimethyl-decahydroquinoxalin-2-one is prepared as described by Bindler (U.S. Pat. No. 2,920,077) as follows: 17 parts of acetone cyanohydrin are added dropwise at room temperature to a solution of 22.8 parts of cis-1,2-diamino cyclohexane in 100 parts of water. The solution becomes cloudy and an oil is split off. After stirring for half an hour at room temperature, the dispersion is heated to 90°-95° and stirred for another 8 hours at room temperature while ammonia is evolved. The reaction solution is then evaporated to dryness under vacuum and a yellow residue is recrystallized from acetone. The compound melts at 165°-6° C. and is identified as 3,3-dimethyl-decahydroquinoxalin-2-one. 0.5 phr (parts per hundred parts resin) is blended into Hercules Profex 6501 polypropylene and extruded into film. The film is weathered in a Xenon Weather-O-Meter until initiation of decomposition which occurs at about 2000 hours (See Table I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
22.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cis-1,2-diamino cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])(O)[C:3]#[N:4].[NH2:7][C@@H:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C@@H:9]1N.[OH2:15]>>[CH3:1][C:2]1([CH3:6])[NH:7][CH:8]2[CH:13]([CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:4][C:3]1=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(O)C
Name
22.8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cis-1,2-diamino cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H]1[C@H](CCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for half an hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an oil is split off
TEMPERATURE
Type
TEMPERATURE
Details
the dispersion is heated to 90°-95°
STIRRING
Type
STIRRING
Details
stirred for another 8 hours at room temperature while ammonia
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The reaction solution is then evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
a yellow residue is recrystallized from acetone

Outcomes

Product
Details
Reaction Time
2000 h
Name
Type
product
Smiles
CC1(C(NC2CCCCC2N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04190571

Procedure details

3,3-dimethyl-decahydroquinoxalin-2-one is prepared as described by Bindler (U.S. Pat. No. 2,920,077) as follows: 17 parts of acetone cyanohydrin are added dropwise at room temperature to a solution of 22.8 parts of cis-1,2-diamino cyclohexane in 100 parts of water. The solution becomes cloudy and an oil is split off. After stirring for half an hour at room temperature, the dispersion is heated to 90°-95° and stirred for another 8 hours at room temperature while ammonia is evolved. The reaction solution is then evaporated to dryness under vacuum and a yellow residue is recrystallized from acetone. The compound melts at 165°-6° C. and is identified as 3,3-dimethyl-decahydroquinoxalin-2-one. 0.5 phr (parts per hundred parts resin) is blended into Hercules Profex 6501 polypropylene and extruded into film. The film is weathered in a Xenon Weather-O-Meter until initiation of decomposition which occurs at about 2000 hours (See Table I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
22.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cis-1,2-diamino cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])(O)[C:3]#[N:4].[NH2:7][C@@H:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C@@H:9]1N.[OH2:15]>>[CH3:1][C:2]1([CH3:6])[NH:7][CH:8]2[CH:13]([CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:4][C:3]1=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(O)C
Name
22.8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cis-1,2-diamino cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H]1[C@H](CCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for half an hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an oil is split off
TEMPERATURE
Type
TEMPERATURE
Details
the dispersion is heated to 90°-95°
STIRRING
Type
STIRRING
Details
stirred for another 8 hours at room temperature while ammonia
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The reaction solution is then evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
a yellow residue is recrystallized from acetone

Outcomes

Product
Details
Reaction Time
2000 h
Name
Type
product
Smiles
CC1(C(NC2CCCCC2N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04190571

Procedure details

3,3-dimethyl-decahydroquinoxalin-2-one is prepared as described by Bindler (U.S. Pat. No. 2,920,077) as follows: 17 parts of acetone cyanohydrin are added dropwise at room temperature to a solution of 22.8 parts of cis-1,2-diamino cyclohexane in 100 parts of water. The solution becomes cloudy and an oil is split off. After stirring for half an hour at room temperature, the dispersion is heated to 90°-95° and stirred for another 8 hours at room temperature while ammonia is evolved. The reaction solution is then evaporated to dryness under vacuum and a yellow residue is recrystallized from acetone. The compound melts at 165°-6° C. and is identified as 3,3-dimethyl-decahydroquinoxalin-2-one. 0.5 phr (parts per hundred parts resin) is blended into Hercules Profex 6501 polypropylene and extruded into film. The film is weathered in a Xenon Weather-O-Meter until initiation of decomposition which occurs at about 2000 hours (See Table I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
22.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cis-1,2-diamino cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])(O)[C:3]#[N:4].[NH2:7][C@@H:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C@@H:9]1N.[OH2:15]>>[CH3:1][C:2]1([CH3:6])[NH:7][CH:8]2[CH:13]([CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:4][C:3]1=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(O)C
Name
22.8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cis-1,2-diamino cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H]1[C@H](CCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for half an hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an oil is split off
TEMPERATURE
Type
TEMPERATURE
Details
the dispersion is heated to 90°-95°
STIRRING
Type
STIRRING
Details
stirred for another 8 hours at room temperature while ammonia
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The reaction solution is then evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
a yellow residue is recrystallized from acetone

Outcomes

Product
Details
Reaction Time
2000 h
Name
Type
product
Smiles
CC1(C(NC2CCCCC2N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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